1H-Pyrrole-2-carboxylic acid, 4-(methylthio)-
Overview
Description
1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The compound 1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- is distinguished by the presence of a carboxylic acid group at the second position and a methylthio group at the fourth position on the pyrrole ring.
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with carbon dioxide in the presence of a base to form pyrrole-2-carboxylic acid. The methylthio group can then be introduced through a substitution reaction using a suitable methylthiolating agent under controlled conditions .
Industrial production methods often involve the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of metal catalysts and high-pressure reactors to facilitate the carboxylation and methylthiolation reactions efficiently .
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of the carboxylic acid and methylthio groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- can be compared with other similar compounds such as:
Pyrrole-2-carboxylic acid: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
4-Methylthio-1H-pyrrole: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
Pyrrole-3-carboxylic acid: The carboxylic acid group is positioned differently, leading to variations in chemical behavior and applications.
The uniqueness of 1H-Pyrrole-2-carboxylic acid, 4-(methylthio)- lies in the combination of the carboxylic acid and methylthio groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts .
Properties
IUPAC Name |
4-methylsulfanyl-1H-pyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10-4-2-5(6(8)9)7-3-4/h2-3,7H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWQLQMQPZPCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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